molecular formula C21H17NO4S B14917214 4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one

4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one

Cat. No.: B14917214
M. Wt: 379.4 g/mol
InChI Key: IFTOLFFKMKSNOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one is a complex organic compound that belongs to the class of benzothiazepines This compound is characterized by its unique structure, which includes a benzothiazepine ring fused with a pyranone ring The presence of hydroxyl groups and a methyl group further adds to its chemical diversity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzaldehyde with 2-aminothiophenol to form the benzothiazepine core. This intermediate is then subjected to cyclization with a suitable diketone to form the pyranone ring. The reaction conditions often involve the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of acylated products.

Scientific Research Applications

4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methoxyphenylacetonitrile
  • 2-hydroxy-3-(4-hydroxyphenyl)propenoate
  • 3-(4-hydroxyphenyl)propionic acid

Uniqueness

What sets 4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one apart from similar compounds is its unique benzothiazepine-pyranone fused ring structure. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H17NO4S

Molecular Weight

379.4 g/mol

IUPAC Name

4-hydroxy-3-[2-(2-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methylpyran-2-one

InChI

InChI=1S/C21H17NO4S/c1-12-10-17(24)20(21(25)26-12)15-11-19(13-6-2-4-8-16(13)23)27-18-9-5-3-7-14(18)22-15/h2-10,19,23-24H,11H2,1H3

InChI Key

IFTOLFFKMKSNOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C2=NC3=CC=CC=C3SC(C2)C4=CC=CC=C4O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.